molecular formula C20H18BrNO3S B2917291 2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide CAS No. 2034492-34-5

2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide

Cat. No.: B2917291
CAS No.: 2034492-34-5
M. Wt: 432.33
InChI Key: FHSVYBBYHFSLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide is a synthetic benzamide derivative of high interest in early-stage pharmacological and biochemical research. This compound features a complex molecular architecture that combines a benzamide core with a thiophene heterocycle and a bromo substituent. This specific structure suggests potential as a key intermediate in the synthesis of more complex molecules or as a candidate for screening against various biological targets. Benzamide scaffolds are widely investigated for their interactions with enzyme families, such as kinases, and their potential role in modulating cellular signaling pathways . The presence of the thiophene ring, a common feature in medicinal chemistry, may enhance binding affinity and selectivity towards specific protein targets. This product is provided for research and development use in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3S/c1-25-16-6-7-18(21)17(10-16)20(24)22-11-19(23)14-4-2-13(3-5-14)15-8-9-26-12-15/h2-10,12,19,23H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSVYBBYHFSLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide is a novel benzamide derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H21BrN2O3C_{20}H_{21}BrN_{2}O_{3}. It features a bromine atom, a hydroxy group, and a methoxy group, contributing to its unique biological properties.

PropertyValue
Molecular Weight403.5 g/mol
Melting PointNot available
SolubilityNot available
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways that regulate cell growth and apoptosis.

Case Study: Anticancer Mechanism

In one study, a series of benzamide derivatives were synthesized and tested against breast cancer cells. These compounds demonstrated potent inhibitory effects on cell viability, with IC50 values in the micromolar range. The proposed mechanism involves the downregulation of proteins associated with cell cycle progression and survival pathways .

Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μM
Escherichia coli49 μM

These findings suggest that the compound may disrupt bacterial cell division, potentially through inhibition of essential proteins involved in the process .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Disruption of Protein Interactions : It can interfere with protein-protein interactions necessary for bacterial cell division.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Comparison with Similar Compounds

Substituent Variations

  • N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide (): This compound features a dibromo-methoxybenzamide core but replaces the thiophene with a benzo[d]thiazole ring.
  • 2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide (5o, ): Contains a phenethylamino-oxo side chain instead of the hydroxyethyl-thiophenyl group. The absence of a hydroxyl and presence of an oxo group could reduce hydrogen-bonding capacity, affecting solubility .
  • 3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide () :
    Incorporates a benzoxazole ring and dichlorophenyl substituent, increasing molecular weight (492.15 g/mol) and lipophilicity compared to the target compound .
  • 2-Bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide () :
    Replaces the thiophene with an imidazothiazole ring and introduces a fluorine atom, which may enhance metabolic stability and membrane permeability .

Key Structural Differences

Feature Target Compound Analogues (Evidence)
Core Heterocycle Thiophene (C4H3S) Benzo[d]thiazole (1), Benzoxazole (10), Imidazothiazole (11)
Substituents 2-Bromo, 5-methoxy, hydroxyethyl 3,5-Dibromo (1), Dichlorophenyl (10), Fluorophenyl (11)
Molecular Weight ~422.3 g/mol (estimated) 377.05 (5), 492.15 (10), 432.3 (11)

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound C20H19BrN2O3S (est.) ~422.3 Thiophene, hydroxyethyl Not reported
N-(4-Benzo[d]thiazol-2-ylthio-...) (1) C20H14Br2ClN2O2S 564.6 Dibromo, benzo[d]thiazole Antibacterial
Compound 5o (5) C17H18BrN2O3 377.05 Phenethylamino, oxo Not specified
3-Bromo-...benzoxazol-5-yl (10) C21H13BrCl2N2O3 492.15 Benzoxazole, dichlorophenyl Not specified
2-Bromo-...imidazothiazol-5-yl (11) C19H15BrFN3OS 432.3 Imidazothiazole, fluorophenyl Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.